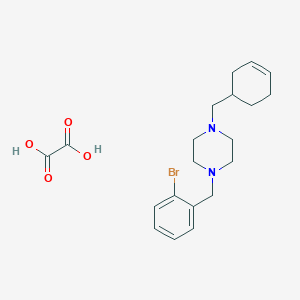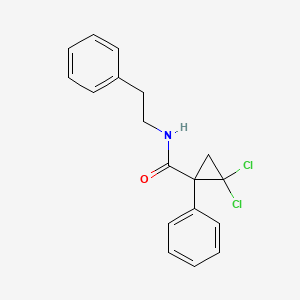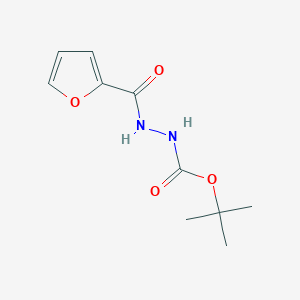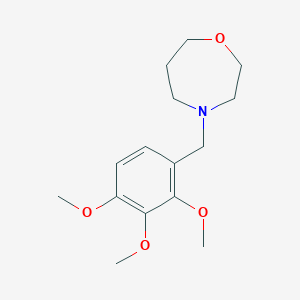
3-(4-allyl-2-methoxyphenoxy)-1,2-propanediol
Descripción general
Descripción
3-(4-allyl-2-methoxyphenoxy)-1,2-propanediol, also known as AMPP, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. AMPP is a member of the family of propylene glycol ethers and is used as a solvent in the chemical industry.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Crystallography and Stereochemistry: The structure of compounds related to 3-(4-allyl-2-methoxyphenoxy)-1,2-propanediol has been analyzed through crystallography, confirming steric assignments and aiding in understanding molecular conformations (Stomberg et al., 1994).
- Spectroscopic Analysis: The characterization of similar compounds using techniques like NMR, mass spectrometry, and IR spectroscopy provides insights into their molecular structure and properties (Mostaghni et al., 2013).
Biocatalysis and Functional Diversification
- Glycosylation for Fine Chemicals: The regioselective glucosylation of secondary hydroxyl in derivatives of 1,2-propanediol, including 3-(4-allyl-2-methoxyphenoxy)-1,2-propanediol, has been achieved. This process is important for the functional diversification of these compounds into valuable fine chemicals (Luley-Goedl et al., 2010).
Oxidation Studies
- Kinetic Studies in Oxidation Reactions: Detailed kinetic studies of the oxidation of related compounds by specific agents have been conducted, providing valuable information for chemical synthesis and reaction mechanisms (Shi et al., 2009).
Application in Polymer and Resin Synthesis
- Thermosetting Resins: The synthesis of low-melting phthalonitrile resins containing allyl and/or methoxyl groups, similar in structure to 3-(4-allyl-2-methoxyphenoxy)-1,2-propanediol, has been explored for potential applications in high-temperature structural composite matrices (Han et al., 2019).
Anticancer Research
- Synthesis of Novel Derivatives for Cancer Treatment: Novel derivatives of compounds structurally related to 3-(4-allyl-2-methoxyphenoxy)-1,2-propanediol have been synthesized and evaluated for their anticancer activity, especially against breast cancer cells (Alam, 2022).
Environmental and Industrial Applications
- Biodegradation Studies: Research has been conducted on the metabolism of lignin model compounds that share structural similarities with 3-(4-allyl-2-methoxyphenoxy)-1,2-propanediol by specific bacterial strains, indicating potential applications in environmental biotechnology (Vicu�a etal., 1987)
Propiedades
IUPAC Name |
3-(2-methoxy-4-prop-2-enylphenoxy)propane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-3-4-10-5-6-12(13(7-10)16-2)17-9-11(15)8-14/h3,5-7,11,14-15H,1,4,8-9H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGHOKIAHKGCPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCC(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Allyl-2-methoxyphenoxy)-1,2-propanediol | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[2-(4-methoxyphenoxy)ethoxy]-1,2-dimethylbenzene](/img/structure/B4965264.png)

![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2-ethylphenyl)thiourea](/img/structure/B4965297.png)
![methyl 5-[4-(2-methoxy-2-oxoethoxy)benzylidene]-2-methyl-4-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4965304.png)


![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4965324.png)




![2,7-bis(4-methoxyphenyl)-5,10-di-2-thienyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B4965378.png)